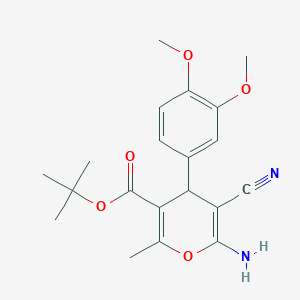![molecular formula C25H27N5O3 B2571399 9-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-38-4](/img/structure/B2571399.png)
9-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Conformation
The crystal structure analysis of compounds related to 9-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has provided insights into the diverse conformations that these molecules can adopt. For example, a study on a closely related compound demonstrated that the central pyridine ring can adopt a slightly distorted boat conformation. This structural flexibility might be crucial in understanding the interaction of such compounds with biological targets. Furthermore, the analysis highlighted the role of un-classical hydrogen bonds in forming polymers within crystals, indicating potential for designing compounds with specific binding affinities or solubility profiles (Wang et al., 2011).
Pharmacological Potential
The pharmacological potential of compounds structurally similar to this compound has been explored in various studies. For instance, derivatives have been found to exhibit anti-inflammatory activity, as demonstrated in models of chronic inflammation. This suggests that these compounds could be potential leads for the development of new anti-inflammatory drugs. One specific study noted the potency of a prenylated derivative in an arthritis model, which was also found to inhibit cyclooxygenase activity without inducing gastric ulceration or ocular toxicity (Kaminski et al., 1989).
Binding Affinity and Selectivity
Research into the binding affinity and selectivity of compounds with a tetrahydropyrimido[2,1-f]purinedione core structure has highlighted their potential as selective antagonists or agonists for specific receptors. For example, studies on analogues have shown significant binding affinities towards adenosine receptors, indicating potential applications in treating conditions related to these receptors (Szymańska et al., 2016).
Anti-mycobacterial Properties
Another intriguing application of related compounds is their anti-mycobacterial activity. Certain derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, with modifications at specific positions enhancing their efficacy. This finding opens avenues for the development of new antituberculosis drugs, which is crucial given the global challenge of drug-resistant tuberculosis strains (Bakkestuen et al., 2005).
Mechanism of Action
Target of Action
The compound “9-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purine derivatives are known to interact with various biological targets, including nucleotide receptors and enzymes involved in nucleotide metabolism .
Biochemical Pathways
Purine derivatives can affect various biochemical pathways, particularly those involving nucleotide metabolism. They can also influence signal transduction pathways by acting on purinergic receptors .
Pharmacokinetics
The pharmacokinetics of purine derivatives can be influenced by factors such as their size, polarity, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given its classification as a purine derivative, it might have effects on cell proliferation, signal transduction, and other cellular processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules that can interact with it. Specific details would depend on its chemical structure and properties .
properties
IUPAC Name |
9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-17-15-29(19-11-7-8-12-20(19)33-3)24-26-22-21(30(24)16-17)23(31)28(25(32)27(22)2)14-13-18-9-5-4-6-10-18/h4-12,17H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZVGDXDXKMOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

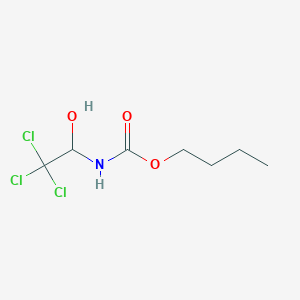
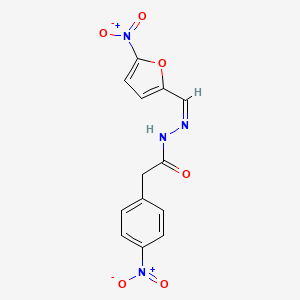
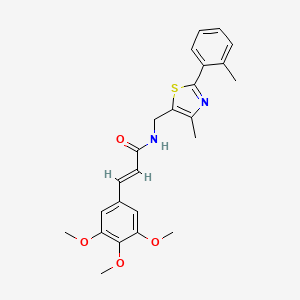
![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2571322.png)
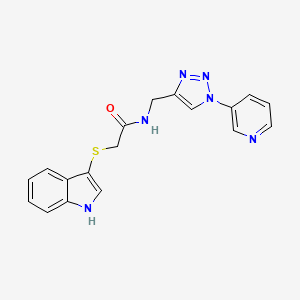
![Tert-butyl 2-amino-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2571325.png)

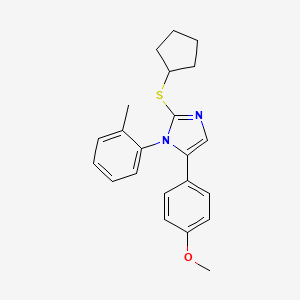

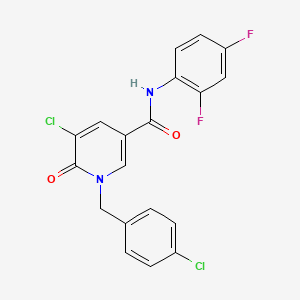
![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)
![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)
